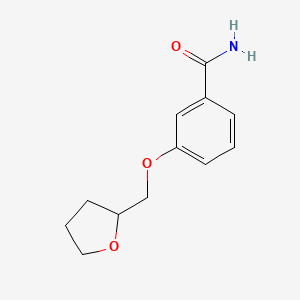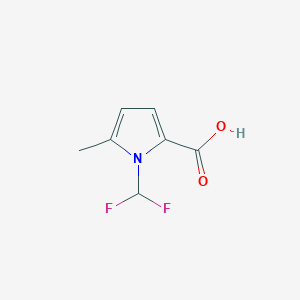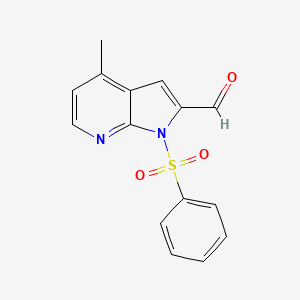![molecular formula C13H18Cl3N5 B1471047 1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1610377-07-5](/img/structure/B1471047.png)
1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
説明
The compound “1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride” is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and a chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The chlorophenyl group contains a benzene ring with a chlorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring can participate in various reactions, including substitutions and ring-opening reactions. The 1,2,3-triazole ring is generally stable but can undergo reactions at the carbon adjacent to the nitrogen. The chlorophenyl group can undergo electrophilic aromatic substitution reactions .科学的研究の応用
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those related to the compound , are known for their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are significant for their variety of serotonin receptor-related effects. This metabolism plays a crucial role in the pharmacological actions of these drugs (S. Caccia, 2007).
Anti-mycobacterial Activity of Piperazine and its Analogues
Piperazine, a core structural component of the compound , has been identified as a versatile scaffold in medicinal chemistry, exhibiting potent anti-mycobacterial activity. Notably, some piperazine-based molecules have shown activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis of these molecules provides insights for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including those structurally related to the compound in interest, have been extensively studied for various therapeutic uses due to their significant presence in numerous marketed drugs. These studies have shown that slight modifications to the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules. This highlights the flexibility and broad potential of piperazine as a building block in drug discovery for diseases such as cancer, cardiovascular conditions, and infectious diseases (A. Rathi et al., 2016).
Triazole Derivatives: A Patent Review
The triazole ring, a component of the compound in focus, is integral to the development of new drugs with diverse biological activities. Research into triazole derivatives, including 1H-1,2,3-triazoles, has been motivated by the success of these compounds in entering the pharmaceutical market. Triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. This review emphasizes the need for new, efficient preparations of triazoles that consider green chemistry and the development of prototypes against emerging diseases and drug-resistant bacteria (V. Ferreira et al., 2013).
生化学分析
Biochemical Properties
1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy and potency. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effect without causing harm . Toxic effects at high doses include hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Its localization and accumulation within tissues can affect its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell .
特性
IUPAC Name |
1-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5.2ClH/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18;;/h1-4,9,15H,5-8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSGSVZWMLTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



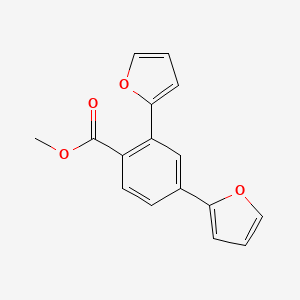
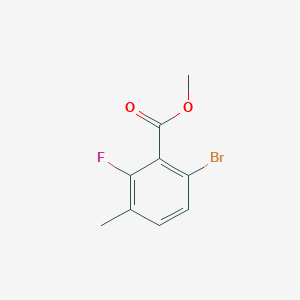

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
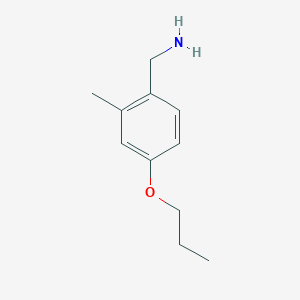
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)

